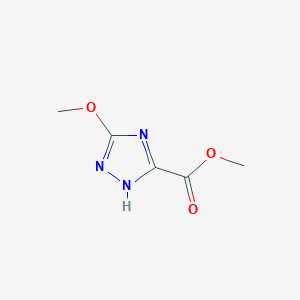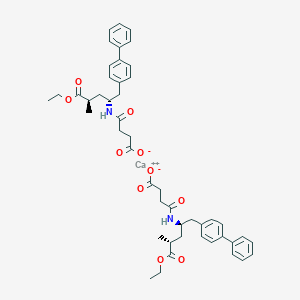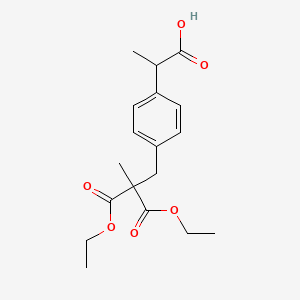
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid is a chemical compound with the molecular formula C18H24O6 and a molecular weight of 336.38 g/mol. This compound is an intermediate in the synthesis of Ibuprofen Carboxylic Acid, which is the major metabolite of Ibuprofen.
Méthodes De Préparation
The synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid involves several steps. One common synthetic route includes the reaction of 4-bromophenylpropanoic acid with diethyl malonate in the presence of a base, followed by esterification and subsequent decarboxylation. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including Ibuprofen Carboxylic Acid.
Biology: The compound’s potential to protect lenticular enzymes makes it a candidate for research in preventing cataracts.
Medicine: As an intermediate in drug synthesis, it plays a role in the development of anti-inflammatory drugs.
Industry: The compound’s unique structure and reactivity make it useful in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Ibuprofen Carboxylic Acid, it may exert its effects by modulating the activity of enzymes involved in inflammation and pain pathways. The compound’s ability to protect lenticular enzymes suggests it may interact with proteins involved in maintaining lens transparency.
Comparaison Avec Des Composés Similaires
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid can be compared with other similar compounds, such as:
Ibuprofen: Both compounds are related in their synthesis pathways, with this compound being an intermediate.
2-(4-(3-Ethoxy-2-(ethoxycarbonyl)-2-methyl-3-oxopropyl)phenyl)propanoic Acid: This compound shares a similar structure and synthetic route.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid: This compound has a different functional group but shares similar reactivity and applications.
Propriétés
Formule moléculaire |
C18H24O6 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-[4-(3-ethoxy-2-ethoxycarbonyl-2-methyl-3-oxopropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H24O6/c1-5-23-16(21)18(4,17(22)24-6-2)11-13-7-9-14(10-8-13)12(3)15(19)20/h7-10,12H,5-6,11H2,1-4H3,(H,19,20) |
Clé InChI |
JNZAVLLKQZPWKZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)

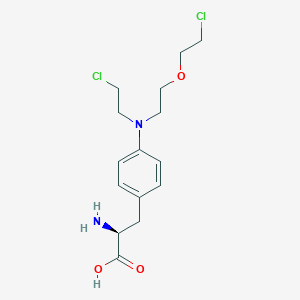

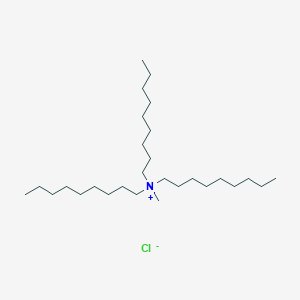
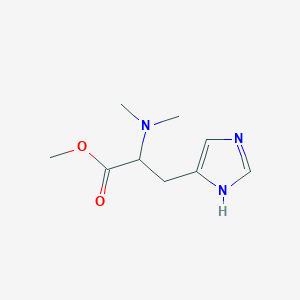
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
